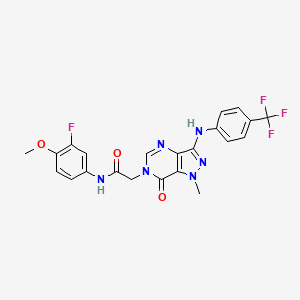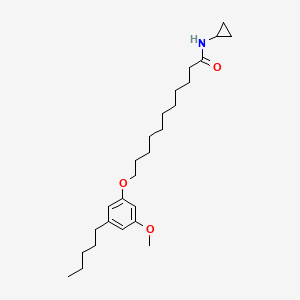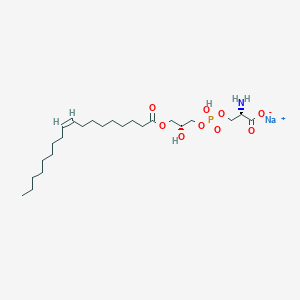
1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) is a modified phosphatidylserine product. It is generated following the activation of NADPH oxidase and lyso-phosphatidylserine signaling. This compound plays a significant role in enhancing receptor/ligand systems for the resolution of neutrophilic inflammation through macrophage G2A functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) is synthesized through the activation of NADPH oxidase and lyso-phosphatidylserine signaling . The compound is typically prepared by dissolving the drug in DMSO to create a stock solution, which is then diluted with PEG300, Tween 80, and ddH2O to achieve the desired concentration .
Industrial Production Methods: The industrial production of 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) involves large-scale synthesis using similar methods as described above. The compound is stored at -20°C in sealed storage away from moisture to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) undergoes various chemical reactions, including oxidation and signal transduction reactions. These reactions are crucial for its role in enhancing receptor/ligand systems .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include DMSO, PEG300, Tween 80, and ddH2O . The reaction conditions typically involve controlled temperatures and sealed storage to prevent degradation.
Major Products Formed: The major products formed from the reactions of 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) include modified phosphatidylserine products that play a role in resolving neutrophilic inflammation .
Aplicaciones Científicas De Investigación
1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) has a wide range of scientific research applications:
Chemistry: It is used in the study of phospholipid signaling and receptor/ligand interactions.
Biology: The compound is utilized in research on macrophage functions and inflammation resolution.
Medicine: It has potential therapeutic applications in treating inflammatory conditions.
Industry: The compound is used in the production of bioactive molecules and as a research tool in various biochemical studies
Mecanismo De Acción
The mechanism of action of 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) involves the activation of NADPH oxidase and lyso-phosphatidylserine signaling. This activation enhances the macrophage G2A functions, which in turn improves the receptor/ligand systems for resolving neutrophilic inflammation . The molecular targets include NADPH oxidase and lyso-phosphatidylserine receptors.
Comparación Con Compuestos Similares
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt)
- 1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt)
- 1-Oleyl-2-hydroxy-sn-glycero-3-PA (sodium salt)
Uniqueness: 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) is unique due to its specific role in enhancing macrophage G2A functions and resolving neutrophilic inflammation. Its ability to activate NADPH oxidase and lyso-phosphatidylserine signaling sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C24H45NNaO9P |
|---|---|
Peso molecular |
545.6 g/mol |
Nombre IUPAC |
sodium;(2S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate |
InChI |
InChI=1S/C24H46NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;/h9-10,21-22,26H,2-8,11-20,25H2,1H3,(H,28,29)(H,30,31);/q;+1/p-1/b10-9-;/t21-,22+;/m1./s1 |
Clave InChI |
ULNYNKJABITZRB-UZADSWFSSA-M |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)O.[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)

![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
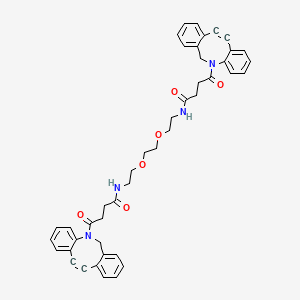
![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)

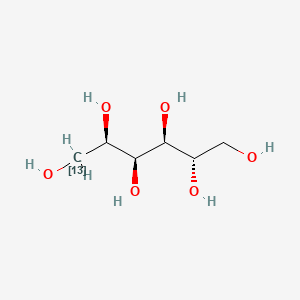

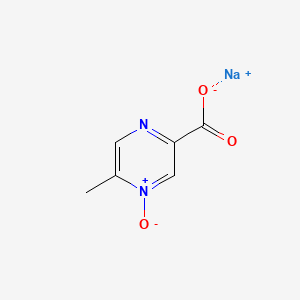
![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
